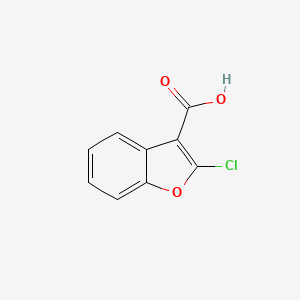

2-Chloro-1-benzofuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzofuran ring as a core . This ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For example, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds are influenced by their molecular structure. The presence of a benzofuran ring as a core contributes to their versatility and unique physicochemical properties .Mécanisme D'action

Target of Action

Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carboxylic acid, are known to have a wide range of biological activities . They have been shown to exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran compounds is generally related to their strong biological activities. For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . .

Result of Action

Benzofuran compounds in general have been shown to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-Chloro-1-benzofuran-3-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 2-Chloro-1-benzofuran-3-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's mechanism of action in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease states, including cancer and inflammatory disorders.

Méthodes De Synthèse

The synthesis of 2-Chloro-1-benzofuran-3-carboxylic acid involves the reaction of 2-chlorobenzoyl chloride with furan-3-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a relatively straightforward process and can be carried out in a laboratory setting using standard equipment and techniques.

Applications De Recherche Scientifique

2-Chloro-1-benzofuran-3-carboxylic acid has been extensively studied for its use in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders and pain conditions. This compound has also been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the benzofuran compound and the biomolecule it interacts with .

Cellular Effects

Benzofuran compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzofuran compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Benzofuran compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-chloro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXHUZXOZBUVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B2787201.png)

![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)

![N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2787207.png)

![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)

![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)